molecular formula C58H36N6 B14045636 2,2',6,6'-(Tetracarbazol-9-yl)-4,4'-bipyridine

2,2',6,6'-(Tetracarbazol-9-yl)-4,4'-bipyridine

Cat. No.: B14045636
M. Wt: 816.9 g/mol
InChI Key: MUWCNMCCZGJDHF-UHFFFAOYSA-N
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Description

2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine is a complex organic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes four carbazole units attached to a bipyridine core. The presence of these carbazole units imparts unique electronic properties to the compound, making it a valuable material for various applications, particularly in the field of organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine typically involves the coupling of carbazole derivatives with a bipyridine core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction requires the use of a palladium catalyst, a base, and a suitable solvent, typically under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism by which 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine exerts its effects is primarily related to its electronic structure. The carbazole units act as electron donors, while the bipyridine core can accept electrons, facilitating charge transfer processes. This unique arrangement allows the compound to participate in various photophysical and electrochemical processes, making it valuable for applications in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another compound with multiple carbazole units, used as a photocatalyst.

    2,4,5,6-Tetrakis(carbazol-9-yl)-1,3-dicyanobenzene: Known for its use in visible-light-promoted organic synthesis.

Uniqueness

2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable for applications requiring efficient charge transfer and photophysical properties.

Properties

Molecular Formula

C58H36N6

Molecular Weight

816.9 g/mol

IUPAC Name

9-[6-carbazol-9-yl-4-[2,6-di(carbazol-9-yl)pyridin-4-yl]pyridin-2-yl]carbazole

InChI

InChI=1S/C58H36N6/c1-9-25-47-39(17-1)40-18-2-10-26-48(40)61(47)55-33-37(34-56(59-55)62-49-27-11-3-19-41(49)42-20-4-12-28-50(42)62)38-35-57(63-51-29-13-5-21-43(51)44-22-6-14-30-52(44)63)60-58(36-38)64-53-31-15-7-23-45(53)46-24-8-16-32-54(46)64/h1-36H

InChI Key

MUWCNMCCZGJDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=NC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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